Here are some specific areas of scientific research where PP13TFSI is being investigated:
1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide is an ionic liquid characterized by its unique molecular structure, which includes a piperidinium cation and a bis(trifluoromethylsulfonyl)imide anion. Its molecular formula is , and it has a molecular weight of 422.41 g/mol. This compound is notable for its low melting point, typically below 100 °C, making it a liquid at room temperature, which is a key property of ionic liquids that enhances their utility in various applications such as electrolytes in batteries and solvents in
The synthesis of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-methyl-1-propylpiperidine with trifluoromethylsulfonyl imide under controlled conditions. This process can be optimized by adjusting temperature, pressure, and reactant concentrations to yield high-purity products. The synthesis often requires the use of inert atmospheres to prevent moisture interference, as ionic liquids can be hygroscopic .
This compound finds diverse applications across several fields:
Studies on the interactions of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide with other compounds are crucial for understanding its behavior in different environments. Research indicates that this ionic liquid can interact favorably with various organic and inorganic materials, which may enhance its performance in applications like catalysis and energy storage. Its ability to dissolve a wide range of substances makes it valuable for developing new materials .
Several compounds share structural similarities with 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide | Similar cation structure; slightly different properties due to pyrrolidine ring | |
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Known for high conductivity; widely studied ionic liquid | |
Tetrabutylammonium bis(trifluoromethylsulfonyl)imide | Larger cation; used in similar applications but with different solvation properties |
The uniqueness of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide lies in its combination of properties such as low viscosity, high thermal stability, and excellent ionic conductivity. These characteristics make it particularly suitable for advanced applications in energy storage and conversion technologies compared to other similar compounds.
Traditional IL syntheses often involve halide-containing precursors, which introduce impurities detrimental to electrochemical stability. Recent innovations, such as the halide-free continuous-flow method, address this limitation by leveraging bis(trifluoromethylsulfonyl)imide (NTf2−) as the target anion. The methodology involves two sequential steps:
Key Advantages
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis
Parameter | Batch Method | Continuous-Flow |
---|---|---|
Reaction Time | 24 hours | 30 minutes |
Halide Contamination | 500–1,000 ppm | <50 ppm |
Energy Consumption | High | Moderate |
Quaternization—the formation of the piperidinium cation—is typically solvent-dependent, but recent advances enable solvent-free pathways that enhance efficiency. The process involves:
Critical Considerations
Mechanistic Insight
The quaternization proceeds via an SN2 mechanism, where the nucleophilic nitrogen of piperidine attacks the electrophilic carbon of propyl bromide. Steric hindrance from the methyl group on piperidine necessitates elevated temperatures to overcome activation barriers.
Anion exchange—the final step in [MPPip][NTf2] synthesis—faces hurdles when scaling from laboratory to industrial production. Key challenges include:
1. Incomplete Anion Exchange
Residual bromide (Br−) from the [MPPip]Br intermediate can persist if metathesis is inefficient. Studies show that stoichiometric excesses of lithium bistriflimide (1.2 equivalents) reduce bromide levels to <100 ppm, but this increases raw material costs by 15%.
2. Temperature-Dependent Ion Mobility
Anion exchange efficiency correlates with ion mobility, which is thermally activated. At 25°C, exchange reactions require 12 hours for completion, whereas heating to 60°C cuts this to 3 hours. However, prolonged heating risks thermal degradation of the NTf2− anion above 150°C.
3. Solvent Management
While acetonitrile is the preferred solvent for metathesis, its high volatility complicates large-scale recovery. Membrane-based solvent recycling systems achieve 85–90% recovery rates, but capital costs remain prohibitive for small manufacturers.
Table 2: Anion Exchange Efficiency at Variable Temperatures
Temperature (°C) | Exchange Time (hours) | Residual Br− (ppm) |
---|---|---|
25 | 12 | 200–300 |
60 | 3 | 50–100 |
80 | 1.5 | <50 |
Innovative Solutions
Irritant